Methylhydrazine dihydrochloride
Overview
Description
Methylhydrazines are hydrazines that have additional methyl groups . Methylhydrazine dihydrochloride has the molecular formula CH₈Cl₂N₂ . It is used in the organic synthesis, production of drugs, plant growth regulators, and also as rocket fuel components .
Synthesis Analysis
A simple, rapid, and sensitive method is developed for the simultaneous determination of hydrazine, methylhydrazine, and 1,1-dimethylhydrazine in waters based on precolumn derivatization with benzaldehyde . The conditions of derivatization are chosen: the type, pH and concentration of the buffer system; the concentration of the reagent and the surfactant; and the temperature and duration of the reaction .Molecular Structure Analysis
Methylhydrazine dihydrochloride has an average mass of 118.994 Da and a monoisotopic mass of 118.006454 Da . Methylhydrazines are hydrazines that have additional methyl groups .Chemical Reactions Analysis
Methylhydrazine can be used to induce asymmetric aerobic epoxidation of β-trifluoromethyl-β,β-disubstituted enones to synthesize enantioselective trifluoromethyl-substituted epoxides . It can also be used to synthesize 1-methyl-3,5-dinitro-1 H -1,2,4-triazole (DNMT), a substitute for TNT explosive .Physical And Chemical Properties Analysis
Methylhydrazine dihydrochloride is a colorless liquid with an ammonia-like odor . It has an average mass of 118.994 Da and a monoisotopic mass of 118.006454 Da .Scientific Research Applications
1. Chlorination of N,N-dimethylhydrazine compounds
- Application Summary: N,N-Dimethylhydrazine compounds in water produce toxic N-nitrosodimethylamine (NDMA) during ozonation, which needs to be removed from water before ozonation. Chlorination can degrade N,N-dimethylhydrazines to give products that do not form NDMA during ozonation .
- Methods of Application: The study involved reactions between free available chlorine (FAC) and unsymmetrical dimethylhydrazine (UDMH) and daminozide (DMZ). The kinetics of these reactions were studied, and the efficiency with which FAC decreased the ozone–NDMA-formation potentials of UDMH and DMZ was evaluated .
- Results: FAC reacted quickly with UDMH and moderately with DMZ at pH 7. Negligible NDMA formed through FAC reacting with UDMH and DMZ. Ozonation of the chlorinated UDMH and DMZ samples gave much less NDMA formation compared to the parent UDMH or DMZ .
2. Simultaneous Determination of Hydrazine, Methylhydrazine and 1,1-Dimethylhydrazine in Waters
- Application Summary: A method was developed for the simultaneous determination of hydrazine, methylhydrazine, and 1,1-dimethylhydrazine in waters based on precolumn derivatization with benzaldehyde .
- Methods of Application: The conditions of derivatization were chosen: the type, pH and concentration of the buffer system; the concentration of the reagent and the surfactant; and the temperature and duration of the reaction .
- Results: The limits of detection (S/N = 3) without additional preconcentration are 0.3, 2.3, and 1.3 μg/L, and the linearity range is 1–500, 7–1000, and 5–1000 μg/L for hydrazine, methylhydrazine, and 1,1-dimethylhydrazine, respectively .
3. Use as a Propellant
- Application Summary: Unsymmetrical dimethylhydrazine (UDMH) is widely used as a propellant of launch vehicles for satellites, spacecraft, etc .
- Methods of Application: In the process of spacecraft launch, engine testing, storage and transportation, a large amount of UDMH-containing wastewater is often generated .
- Results: The specific outcomes of this application are not provided in the source .
4. Organic Synthesis and Medicinal Chemistry
- Application Summary: 1,2-Dimethylhydrazine Dihydrochloride is a significant compound in the realm of chemistry, particularly for professionals focused on organic synthesis and medicinal chemistry .
- Methods of Application: This compound is noted for its unique structure, which features two methyl groups attached to a hydrazine backbone, stabilized in the form of a dihydrochloride salt . This stabilization enhances its reactivity and handling safety, making it an invaluable reagent in various chemical transformations .
- Results: Its versatility is reflected in its use in creating a variety of organic compounds and in studying reaction mechanisms . Furthermore, this compound serves as a pivotal element in developing drugs and other therapeutic agents, underlining its importance in advancing medical and biochemical research .
5. Production of Nitrogen-Containing Functional Groups
- Application Summary: 1,2-Dimethylhydrazine Dihydrochloride operates through a mechanism that exploits its hydrazine base for various chemical reactions .
- Methods of Application: The presence of two methyl groups enhances its nucleophilicity, allowing it to effectively participate in electrophilic substitution reactions . This ability makes it a versatile reagent in organic synthesis, where it can introduce nitrogen-containing functional groups into organic frameworks .
- Results: The chemical reactivity of 1,2-DIMETHYLHYDRAZINE DIHYDROCHLORIDE also involves its decomposition under certain conditions to form highly reactive free radicals . These radicals can initiate polymerization reactions or engage in radical-mediated synthesis pathways, which are crucial for creating complex molecular architectures in pharmaceuticals and high-performance materials .
6. Rocket Fuels
- Application Summary: Unsymmetrical dimethylhydrazine (UDMH), a type of methylhydrazine, is used in rocket fuels .
- Methods of Application: The specific methods of application are not provided in the source .
- Results: The specific outcomes of this application are not provided in the source .
4. Derivatives of Inorganic Hydrazine
- Application Summary: Hydrazines, including methylhydrazines, are a class of chemical compounds with two nitrogen atoms linked via a covalent bond and which carry from one up to four alkyl or aryl substituents . They can be considered as derivatives of the inorganic hydrazine (H2N−NH2), in which one or more hydrogen atoms have been replaced by hydrocarbon groups .
- Methods of Application: The specific methods of application are not provided in the source .
- Results: The specific outcomes of this application are not provided in the source .
5. Production of Nitro Compounds
- Application Summary: Symmetrically disubstituted hydrazines, like methylhydrazines, are prepared by reducing nitro compounds under basic conditions or by reducing the azines .
- Methods of Application: The specific methods of application are not provided in the source .
- Results: The specific outcomes of this application are not provided in the source .
6. Analytical Chemistry
- Application Summary: Phenylhydrazine and 2,4-dinitrophenylhydrazine have been used historically in analytical chemistry to detect and identify compounds with carbonyl groups .
- Methods of Application: The specific methods of application are not provided in the source .
- Results: The specific outcomes of this application are not provided in the source .
Safety And Hazards
Hydrazines are highly reactive and easily catch fire. Workers may be harmed from exposure to hydrazine. The level of harm depends upon the dose, duration, and work being done . Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .
properties
IUPAC Name |
methylhydrazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6N2.2ClH/c1-3-2;;/h3H,2H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAWQGONZIWLRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH8Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00203897 | |
Record name | Hydrazine, methyl-, dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00203897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methylhydrazine dihydrochloride | |
CAS RN |
55330-60-4 | |
Record name | Hydrazine, methyl-, dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055330604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrazine, methyl-, dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00203897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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